molecular formula C12H13N3O2 B1384651 (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione CAS No. 58042-96-9

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione

Cat. No. B1384651
CAS RN: 58042-96-9
M. Wt: 231.25 g/mol
InChI Key: HUYKEYWPDBRCSH-UHFFFAOYSA-N
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Description

“(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione” is a chemical compound that is used as a reference standard for pharmaceutical testing . It is a GABA modulator . The color/form of this compound is off-white .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They act on various pathways and mechanisms to inhibit cancer cell growth. For instance, some derivatives have shown promising broad-spectrum anti-cancer effects, with selective inhibition activity in p53 mutant cancer cell lines . This suggests that (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione could be explored for its potential to induce apoptotic cell death in cancer cells with specific genetic profiles.

Antibacterial Applications

The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazolinone derivatives have been recognized for their antibacterial properties . Research could focus on synthesizing new derivatives of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione to evaluate their efficacy against resistant bacteria strains.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of quinazolinones are well-documented. They can modulate inflammatory pathways and provide pain relief . Investigating these properties in (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione could lead to the development of new medications for chronic inflammatory conditions and pain management.

Anticonvulsant Potential

Quinazolinone derivatives have shown promise as anticonvulsants, which are used to prevent or treat seizures . The compound could be studied for its potential use in treating epilepsy or other seizure disorders.

Anti-Parkinsonism Activity

Some quinazolinone derivatives have been found to have anti-Parkinsonism effects, which could be beneficial in treating Parkinson’s disease . Research into (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione might uncover new therapeutic avenues for this neurodegenerative disorder.

Antiviral Applications

The broad spectrum of pharmacological activities of quinazolinones includes antiviral properties. Given the ongoing need for effective antiviral drugs, the compound could be a candidate for the development of treatments against various viral infections .

Antioxidant Properties

Quinazolinones have also been associated with antioxidant activities, which play a crucial role in protecting cells from oxidative stress . This property could be harnessed in (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione to develop protective agents against diseases caused by oxidative damage.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione involves the condensation of ethyl acetoacetate with phenylhydrazine followed by cyclization with urea.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Urea" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with phenylhydrazine in the presence of a base such as sodium ethoxide to form the corresponding hydrazone.", "Step 2: The hydrazone is then cyclized with urea in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product, (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione." ] }

CAS RN

58042-96-9

Product Name

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17)

InChI Key

HUYKEYWPDBRCSH-UHFFFAOYSA-N

SMILES

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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